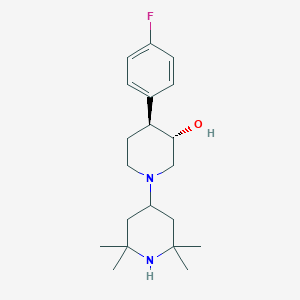
(3S,4S)-4-(4-fluorophenyl)-1-(2,2,6,6-tetramethylpiperidin-4-yl)piperidin-3-ol
Descripción general
Descripción
(3S,4S)-4-(4-fluorophenyl)-1-(2,2,6,6-tetramethylpiperidin-4-yl)piperidin-3-ol is a complex organic compound that features a piperidine ring substituted with a fluorophenyl group and a tetramethylpiperidinyl group
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3S,4S)-4-(4-fluorophenyl)-1-(2,2,6,6-tetramethylpiperidin-4-yl)piperidin-3-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential pharmacological properties. It could serve as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-(4-fluorophenyl)-1-(2,2,6,6-tetramethylpiperidin-4-yl)piperidin-3-ol typically involves multi-step organic reactions. One common approach might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the Fluorophenyl Group: This can be achieved via nucleophilic aromatic substitution or other coupling reactions.
Addition of the Tetramethylpiperidinyl Group: This step might involve the use of Grignard reagents or other organometallic compounds to introduce the tetramethylpiperidinyl moiety.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4S)-4-(4-fluorophenyl)-1-(2,2,6,6-tetramethylpiperidin-4-yl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce secondary alcohols.
Mecanismo De Acción
The mechanism by which (3S,4S)-4-(4-fluorophenyl)-1-(2,2,6,6-tetramethylpiperidin-4-yl)piperidin-3-ol exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with particular molecular targets such as receptors or enzymes, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- (3S,4S)-4-(4-chlorophenyl)-1-(2,2,6,6-tetramethylpiperidin-4-yl)piperidin-3-ol
- (3S,4S)-4-(4-bromophenyl)-1-(2,2,6,6-tetramethylpiperidin-4-yl)piperidin-3-ol
Uniqueness
Compared to similar compounds, (3S,4S)-4-(4-fluorophenyl)-1-(2,2,6,6-tetramethylpiperidin-4-yl)piperidin-3-ol might exhibit unique properties due to the presence of the fluorine atom, which can influence its reactivity, binding affinity, and overall stability.
Propiedades
IUPAC Name |
(3S,4S)-4-(4-fluorophenyl)-1-(2,2,6,6-tetramethylpiperidin-4-yl)piperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31FN2O/c1-19(2)11-16(12-20(3,4)22-19)23-10-9-17(18(24)13-23)14-5-7-15(21)8-6-14/h5-8,16-18,22,24H,9-13H2,1-4H3/t17-,18+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOPYUQAZWJULF-ZWKOTPCHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N2CCC(C(C2)O)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(CC(N1)(C)C)N2CC[C@H]([C@@H](C2)O)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4504182.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4504196.png)
![N-[3-(aminocarbonyl)-2-methylphenyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4504204.png)
![N-[4-(acetylamino)phenyl]-2-(isopropylamino)-1,3-thiazole-4-carboxamide](/img/structure/B4504205.png)
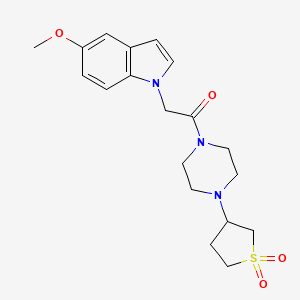
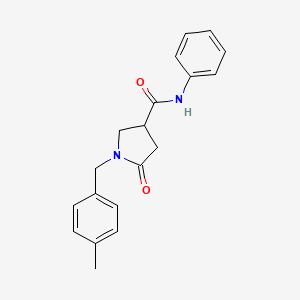
![{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine](/img/structure/B4504220.png)
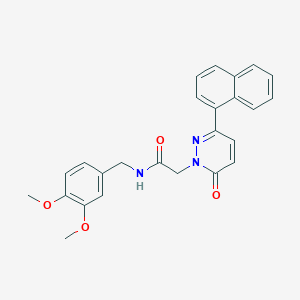
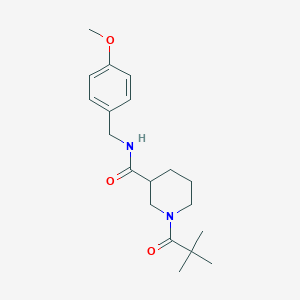
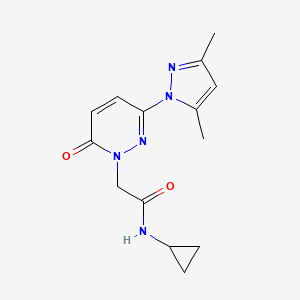
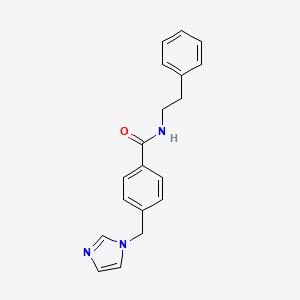

![2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B4504277.png)
![2-(6-fluoro-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B4504279.png)
